molecular formula C10H10O2S B8759699 7-Methoxy-1H-isothiochromen-4(3H)-one CAS No. 16994-31-3

7-Methoxy-1H-isothiochromen-4(3H)-one

Cat. No. B8759699
CAS RN: 16994-31-3
M. Wt: 194.25 g/mol
InChI Key: IQTWAYJTTUMULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-1H-isothiochromen-4(3H)-one is a useful research compound. Its molecular formula is C10H10O2S and its molecular weight is 194.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxy-1H-isothiochromen-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-1H-isothiochromen-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

16994-31-3

Product Name

7-Methoxy-1H-isothiochromen-4(3H)-one

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

7-methoxy-1H-isothiochromen-4-one

InChI

InChI=1S/C10H10O2S/c1-12-8-2-3-9-7(4-8)5-13-6-10(9)11/h2-4H,5-6H2,1H3

InChI Key

IQTWAYJTTUMULY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CSC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-methoxybenzylmercaptoacetic acid from Step 2 (10.82 g) was dissolved in trifluoroacetic acid (50 mL). Trifluoroacetic acid anhydride (25 mL) was added and the reaction stirred under a nitrogen atmosphere for 0.25 hours. At this time, TLC showed no starting material. The solution was carefully poured into 10% Na2CO3 solution (500 mL) which was stirring vigorously. The organics were extracted into ether (500 mL) and washed with brine (300 mL), dried over MgSO4 and concentrated in vacuo. The resulting brown solid was purified by silica gel chromatography eluting with 20% ethyl acetate in hexane to yield 7-methoxyisothiochroman-4-one (4.84 g, 49%): 1H NMR (CDCl3) δ=3.48p (t, 2H, J=0.8 Hz), 3.83p (s, 3H), 3.84p (s, 2H), 6.6p (d, 1H, J=2.4 Hz), 6.83p (dd, 1H, J=2.4, 8.9 Hz), 8.0p (d, H, J=8.9 Hz).
Quantity
10.82 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
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25 mL
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reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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